N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide
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Overview
Description
N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide is a complex organic compound characterized by its unique molecular structureIts molecular formula is C19H18Cl5N3O2S, and it has a molecular weight of 529.703 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with a carbothioylating agent to form an intermediate compound. This intermediate is then reacted with 2,2,2-trichloro-1-aminoethyl acetate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the chlorine atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide
- N-(2,2,2-trichloro-1-{[(3,4-dimethylanilino)carbothioyl]amino}ethyl)acetamide
- N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)heptanamide
Uniqueness
N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide stands out due to its specific molecular structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H10Cl5N3OS |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl5N3OS/c1-5(20)17-9(11(14,15)16)19-10(21)18-6-2-3-7(12)8(13)4-6/h2-4,9H,1H3,(H,17,20)(H2,18,19,21) |
InChI Key |
RZJCGTYAYTUWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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